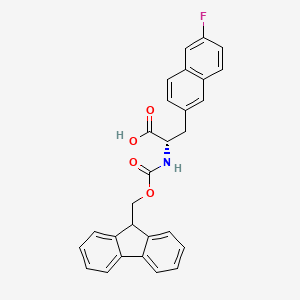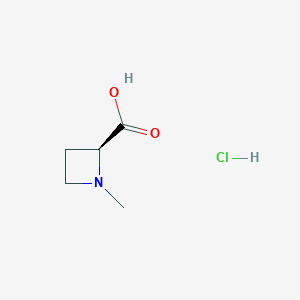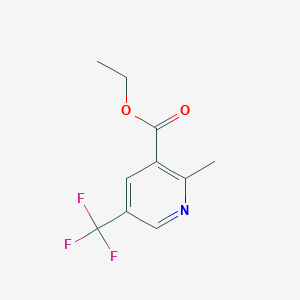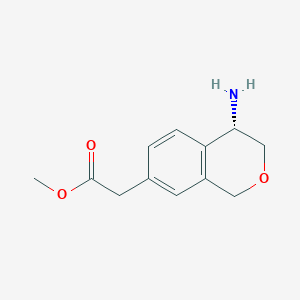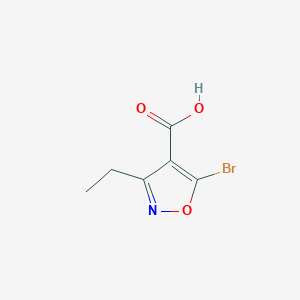![molecular formula C10H8O3 B13329925 Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate CAS No. 17539-22-9](/img/structure/B13329925.png)
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-oxobicyclo[420]octa-1,3,5-triene-7-carboxylate is an organic compound with the molecular formula C10H8O3 It is a bicyclic structure featuring a ketone and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ketone and ester groups, which can participate in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-2-carboxylate
- Methyl 7-oxobicyclo[4.2.0]octa-1,3,5-triene-5-carboxylate
Uniqueness
Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
17539-22-9 |
|---|---|
Molekularformel |
C10H8O3 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
InChI |
InChI=1S/C10H8O3/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11/h2-5,8H,1H3 |
InChI-Schlüssel |
YWFCSFFNFVXBJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B13329848.png)

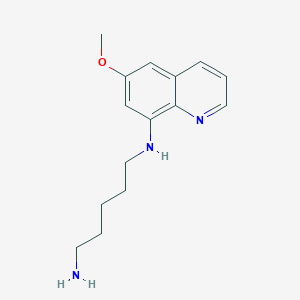
![2-[1-(Butylamino)ethyl]-5-fluorophenol](/img/structure/B13329861.png)
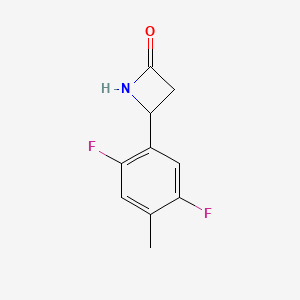
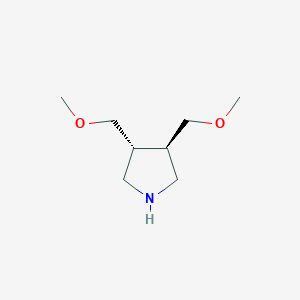

![7-Azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B13329895.png)

